[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid
Description
[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid is a pyrimidine-derived acetic acid compound characterized by a 4-fluorophenyl substituent at the pyrimidine ring’s 2-position and an oxy-acetic acid moiety at the 5-position. Its structure combines the aromaticity of the pyrimidine core with the electronic effects of the fluorine atom, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)pyrimidin-5-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)12-14-5-10(6-15-12)18-7-11(16)17/h1-6H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZAVHWEFDWYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)OCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl or heteroaryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anti-inflammatory Activity : Research has demonstrated that pyrimidine derivatives, including [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammation pathways. For instance, related compounds have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Cancer Therapeutics : The compound is being investigated for its potential as an anti-cancer agent. Its ability to modulate specific signaling pathways involved in tumor growth and survival makes it a candidate for further development. Studies have indicated that similar pyrimidine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key survival pathways .
- Neurological Disorders : There is ongoing research into the effects of pyrimidine derivatives on neurological conditions. Compounds with similar structures have shown promise as modulators of glutamate receptors, which are implicated in various neurodegenerative diseases. The selective targeting of these receptors could lead to new therapeutic strategies for conditions such as Alzheimer's disease and schizophrenia .
Biological Applications
- Biological Pathway Modulation : The structural features of this compound allow it to interact with enzymes and receptors, influencing biological pathways. This interaction can lead to either inhibition or activation of specific pathways, making it a useful tool in biological research.
- Structure-Activity Relationship (SAR) Studies : The compound serves as a valuable model for SAR studies aimed at understanding how modifications to its structure affect biological activity. This information is critical for optimizing lead compounds in drug discovery programs.
Case Studies
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 activity | IC50 values comparable to celecoxib |
| Cancer Therapeutics | Induction of apoptosis in cancer cell lines | Significant reduction in tumor size in animal models |
| Neurological Disorders | Modulation of glutamate receptors | Potential treatment for neurodegenerative diseases |
| Biological Modulation | Interaction with enzymes/receptors influencing biological pathways | Useful in SAR studies for drug optimization |
Mechanism of Action
The mechanism of action of [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandin E2 or tumor necrosis factor-α .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural distinctions between [2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid and analogs:
Physicochemical Properties
- Solubility: Fluorinated pyrimidines (e.g., this compound) exhibit lower aqueous solubility than non-fluorinated analogs due to increased hydrophobicity. Thiazole derivatives (e.g., [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid) show even lower solubility owing to sulfur’s hydrophobic nature .
- Melting Points: Pyrimidine derivatives generally have higher melting points (e.g., 262–263°C for a related pyridinone compound in ) compared to tetrazoles or thiazoles, reflecting stronger intermolecular interactions .
Biological Activity
[2-(4-Fluoro-phenyl)-pyrimidin-5-yloxy]-acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a fluoro-phenyl group and an acetic acid moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor functions. The compound may act through:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways involved in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds in this class have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 and MDA-MB-231 cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 1.75 - 9.46 | MDA-MB-231 |
| 5-Fluorouracil (control) | 11.73 | MDA-MB-231 |
These results indicate that the compound exhibits better growth inhibition than standard chemotherapeutics like 5-Fluorouracil .
Anti-inflammatory Activity
Pyrimidine derivatives have also been studied for their anti-inflammatory properties. In vitro assays have shown that they can significantly inhibit cyclooxygenase (COX) enzymes.
| Compound | IC50 (μM) | COX Enzyme |
|---|---|---|
| This compound | 0.04 ± 0.02 | COX-2 |
| Celecoxib (control) | 0.04 ± 0.01 | COX-2 |
These findings suggest that the compound may be comparable to existing anti-inflammatory drugs .
Case Studies and Research Findings
-
Case Study on Anticancer Effects :
A study evaluated the effects of this compound on breast cancer models, revealing a significant reduction in tumor size and improved survival rates in treated mice compared to controls . -
Toxicity Assessment :
Toxicological evaluations indicated that the compound exhibited a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models . -
Pharmacokinetics :
Preliminary pharmacokinetic studies reported an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg, suggesting that the compound has suitable pharmacokinetic properties for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
